molecular formula C12H30Cl2N2 B13786803 1,10-Dimethyl-decane-1,10-diamine dihydrochloride CAS No. 63977-31-1

1,10-Dimethyl-decane-1,10-diamine dihydrochloride

Cat. No.: B13786803
CAS No.: 63977-31-1
M. Wt: 273.28 g/mol
InChI Key: RDZLCHSRQAXDLG-UHFFFAOYSA-N
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Description

1,10-Dimethyl-decane-1,10-diamine dihydrochloride is a chemical compound with the molecular formula C12H30N2·2HCl. It is a derivative of decanediamine, characterized by the presence of two methyl groups attached to the decane backbone and two amine groups at the terminal positions. This compound is typically found as a white crystalline solid and is soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be synthesized through a multi-step process starting from decane. The primary synthetic route involves the following steps:

    Nitration: Decane is nitrated to form 1,10-dinitrodecane.

    Reduction: The dinitro compound is then reduced to 1,10-diaminodecane using hydrogen gas in the presence of a catalyst such as Raney nickel.

    Methylation: The diamine is methylated using methyl iodide to form 1,10-dimethyl-decane-1,10-diamine.

    Formation of Dihydrochloride: The final step involves the reaction of the dimethyl diamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,10-Dimethyl-decane-1,10-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound back to its parent amine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides (e.g., methyl iodide) are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Amides, nitriles

    Reduction: Parent amine

    Substitution: Various alkylated derivatives

Scientific Research Applications

1,10-Dimethyl-decane-1,10-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biocompatible material in biomedical applications.

    Medicine: Studied for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,10-dimethyl-decane-1,10-diamine dihydrochloride involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The pathways involved include:

    Binding to proteins: The compound can bind to proteins, altering their conformation and activity.

    Interaction with nucleic acids: It can interact with DNA and RNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be compared with other similar compounds such as:

    1,10-Decanediamine: Lacks the methyl groups, resulting in different chemical properties and reactivity.

    1,12-Dodecanediamine: Has a longer carbon chain, affecting its physical properties and applications.

    1,10-Diaminodecane: The parent compound without methylation, used in similar applications but with different reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

63977-31-1

Molecular Formula

C12H30Cl2N2

Molecular Weight

273.28 g/mol

IUPAC Name

8-(dimethylazaniumyl)octyl-dimethylazanium;dichloride

InChI

InChI=1S/C12H28N2.2ClH/c1-13(2)11-9-7-5-6-8-10-12-14(3)4;;/h5-12H2,1-4H3;2*1H

InChI Key

RDZLCHSRQAXDLG-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCCCCCC[NH+](C)C.[Cl-].[Cl-]

Origin of Product

United States

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